molecular formula C15H11N3O3 B1320974 1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione CAS No. 76360-66-2

1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

Cat. No. B1320974
CAS RN: 76360-66-2
M. Wt: 281.27 g/mol
InChI Key: GGKUZJDSFNXJIF-UHFFFAOYSA-N
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Patent
US04255568

Procedure details

To a 50 ml. solution of NaOEt (0.3 g. Na-0.013 mole) was added 2.08 g. (0.013 mole) of diethyl malonate and this was stirred 10 minutes, then stripped to dryness. DMF was added to form a solution and then 1.85 g. (0.0065 mole) of 1-(2-propenyl)-7-phenyl-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione was added and heated at reflux for 1.5 hours. When cool, the reaction was poured into dilute HCl and the resulting precipitate collected on a filter and rinsed with water. Recrystallization from ethyl acetate gave 1.0 g. of product--m.p. 177°-180° C.
Name
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.013 mol
Type
reactant
Reaction Step Two
Quantity
0.0065 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC[O-].[Na+].[C:5]([O:13]CC)(=O)[CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8].[CH2:16]([N:19]1[C:24]2[N:25]=[C:26]([C:29]3[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=3)[N:27]=[CH:28][C:23]=2[C:22](=O)[O:21]C1=O)[CH:17]=[CH2:18].Cl>CN(C=O)C>[CH2:10]([O:9][C:7]([C:6]1[C:5](=[O:13])[N:19]([CH2:16][CH:17]=[CH2:18])[C:24]2[N:25]=[C:26]([C:29]3[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=3)[N:27]=[CH:28][C:23]=2[C:22]=1[OH:21])=[O:8])[CH3:11] |f:0.1|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
CC[O-].[Na+]
Step Two
Name
Quantity
0.013 mol
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Three
Name
Quantity
0.0065 mol
Type
reactant
Smiles
C(C=C)N1C(OC(C2=C1N=C(N=C2)C2=CC=CC=C2)=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a solution
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
When cool
CUSTOM
Type
CUSTOM
Details
the resulting precipitate collected on
FILTRATION
Type
FILTRATION
Details
a filter
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate
CUSTOM
Type
CUSTOM
Details
gave 1.0 g

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.